molecular formula C13H21N3O B262750 (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine CAS No. 227017-95-0

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine

Cat. No.: B262750
CAS No.: 227017-95-0
M. Wt: 235.33 g/mol
InChI Key: BWNMZQLUQBOZKU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine typically involves the reaction of 4-pyridinemethanol with 3-chloropropylamine in the presence of a base, followed by the addition of morpholine . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine or pyridine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of N-oxides.

    Reduction: Can result in the formation of secondary or tertiary amines.

    Substitution: Can yield various substituted derivatives of the original compound.

Scientific Research Applications

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine is unique due to its combination of a morpholine ring and a pyridine ring, connected by a propyl chain. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

3-morpholin-4-yl-N-(pyridin-4-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1(7-16-8-10-17-11-9-16)4-15-12-13-2-5-14-6-3-13/h2-3,5-6,15H,1,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNMZQLUQBOZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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